molecular formula C10H18N2O3 B7917141 [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

[4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7917141
M. Wt: 214.26 g/mol
InChI Key: RWSHQEPRCIKCFT-UHFFFAOYSA-N
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Description

[4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid: is a synthetic organic compound that features a piperidine ring substituted with an acetyl-methyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of the piperidine ring, followed by the introduction of a methyl-amino group. Common reagents for acetylation include acetic anhydride or acetyl chloride, while methylation can be achieved using methylamine.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the acetyl-methyl-amino group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl-methyl-amino group can be replaced by other functional groups. Common reagents include alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds: [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid serves as a building block for the synthesis of novel compounds with potential therapeutic applications.

Biology:

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine:

    Drug Development: Due to its structural features, the compound is explored for its potential in developing drugs for various medical conditions, including neurological disorders and pain management.

Industry:

    Pharmaceutical Manufacturing: The compound is used in the pharmaceutical industry for the development and production of new medications.

Mechanism of Action

The mechanism of action of [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine, 4-methylpiperidine, and 4-acetylpiperidine share structural similarities with [4-(Acetyl-methyl-amino)-piperidin-1-yl]-acetic acid.

    Acetic Acid Derivatives: Compounds like acetic acid, acetyl chloride, and acetic anhydride are related due to the presence of the acetic acid moiety.

Uniqueness:

    Structural Features: The combination of a piperidine ring with an acetyl-methyl-amino group and an acetic acid moiety makes this compound unique among its peers.

    The compound’s unique structure imparts specific biological activities, making it a valuable candidate for drug development and other scientific research applications.

Properties

IUPAC Name

2-[4-[acetyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-8(13)11(2)9-3-5-12(6-4-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHQEPRCIKCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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